molecular formula C9H8ClN3 B1466915 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine CAS No. 865835-13-8

3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1466915
CAS No.: 865835-13-8
M. Wt: 193.63 g/mol
InChI Key: MHOBWHSAQKEAAS-UHFFFAOYSA-N
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Description

“3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as heterocyclic compounds . It is also known as 3-Picolyl chloride hydrochloride . It is used as a building block in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . This acid can then react with methanol to produce methyl pyridine-3-carboxylate . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a chloromethyl group attached . The empirical formula is C6H6ClN · HCl and the molecular weight is 164.03 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used for the synthesis of new neonicotinoid compounds, which have insecticidal activity . It is also a raw material for pesticide products such as imidacloprid and acetamiprid .


Physical and Chemical Properties Analysis

This compound is a solid form with a melting point of 137-143 °C (lit.) . It is hygroscopic and water-soluble .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds like pyrimidines have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .

Safety and Hazards

This compound is harmful if swallowed, inhaled, or absorbed through the skin . It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Future Directions

While the future directions for this specific compound are not mentioned in the search results, similar compounds like trifluoromethylpyridines (TFMP) are expected to have many novel applications discovered in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Properties

IUPAC Name

3-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOBWHSAQKEAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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